N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylphenoxy group, ethoxy linkages, and an amine group, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Scientific Research Applications
N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting with the preparation of the tert-butylphenoxy intermediate. This intermediate can be synthesized through a Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or zeolites
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to ensure efficient production. The final product is often purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The tert-butylphenoxy group may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine is unique due to its combination of functional groups, which confer distinct chemical
Properties
IUPAC Name |
N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-6-15(2)19-11-12-20-13-14-21-17-9-7-16(8-10-17)18(3,4)5;3-1(4)2(5)6/h7-10,15,19H,6,11-14H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKNTXVAZJZYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=CC=C(C=C1)C(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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